Calindol Amide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Calindol Amide undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reduction .

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: This reaction typically involves the use of acyl halides or anhydrides with amines.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids.

Reduction: The reduction of this compound to an amine can be achieved using lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted amides .

Wissenschaftliche Forschungsanwendungen

Calindol Amide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Calindol Amide involves its interaction with various molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity, allowing it to participate in nucleophilic acyl substitution reactions . This interaction is facilitated by the stabilization of the electrophilic carbonyl carbon, which enhances the compound’s reactivity towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Calindol amide is a compound derived from the indole structure, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of calcium-sensing receptors (CaSR). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

This compound belongs to a class of compounds known for their diverse pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and metabolic disorders.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acylating agents. The specific synthetic pathways can influence the biological activity of the resulting compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological efficacy .

3.1 Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against HeLa and HT29 cells with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 0.31 μM for HT29) while showing reduced toxicity towards normal cell lines .

3.2 Modulation of Calcium-Sensing Receptor (CaSR)

This compound functions as a positive allosteric modulator (PAM) of CaSR, which plays a crucial role in calcium homeostasis and related physiological processes. Research indicates that this compound enhances the receptor's response to calcium ions, potentially leading to therapeutic benefits in conditions like hyperparathyroidism without the adverse effects typically associated with other CaSR modulators .

4. Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | HeLa Cancer Cells | Antiproliferative | 0.31 | Significant activity against cancer cells |

| HT29 Cancer Cells | Antiproliferative | 25 | Lower activity compared to HeLa | |

| Normal Cells (3T3) | Cytotoxicity | 164.3 | High dose required for effect | |

| Calcium-Sensing Receptor | Positive Allosteric Modulation | - | Enhances response to Ca2+ |

5.1 In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent. The modulation of CaSR by this compound has also been linked to improved metabolic profiles in animal models, suggesting broader therapeutic applications beyond oncology .

5.2 Clinical Implications

The clinical implications of this compound are particularly promising in managing conditions characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism. Its ability to modulate CaSR without severe gastrointestinal side effects makes it a favorable candidate compared to traditional treatments like cinacalcet .

6. Conclusion

This compound exhibits significant biological activity through its antiproliferative properties and modulation of calcium-sensing receptors. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential across various medical disciplines.

Eigenschaften

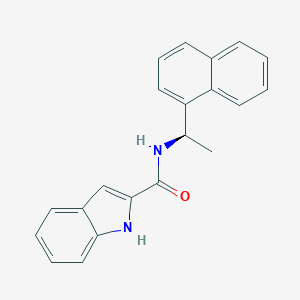

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462083 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-28-5 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.